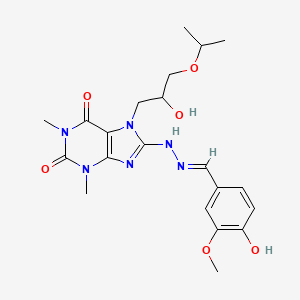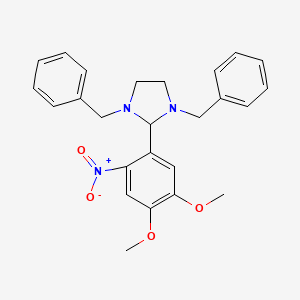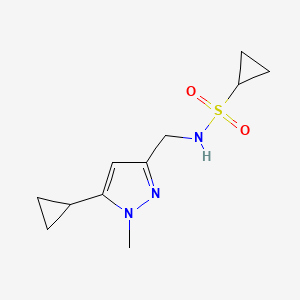
N-(4-amino-2-((2,5-dimetilbencil)tio)-6-oxo-1,6-dihidropirimidin-5-il)-4-etoxi-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Analgésicas y Antiinflamatorias
Se ha reportado que los compuestos con un anillo de tiazol exhiben actividades analgésicas y antiinflamatorias . Este compuesto podría sintetizarse y probarse por sus propiedades analgésicas y su capacidad para reducir la inflamación, lo cual es beneficioso en condiciones como la artritis y otros trastornos inflamatorios.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de tiazol son conocidos por poseer efectos antimicrobianos y antifúngicos . La investigación sobre este compuesto podría centrarse en su uso potencial como un nuevo agente antimicrobiano, particularmente en la lucha contra las bacterias y los hongos resistentes a los antibióticos.
Aplicaciones Neuroprotectoras
Los tiazoles se han asociado con efectos neuroprotectores, lo que sugiere que este compuesto podría ayudar en la protección de las células neuronales . Los estudios podrían explorar su potencial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.
Aplicaciones Antitumorales y Citotóxicas
El compuesto tiene una estructura prometedora para actividades antitumorales y citotóxicas. La investigación podría dirigirse hacia la evaluación de su efectividad en la inhibición del crecimiento de las células cancerosas y su uso potencial en la quimioterapia .
Aplicaciones en Trastornos Metabólicos
Se podría investigar el posible papel del compuesto en las vías metabólicas, particularmente en el contexto de la diabetes y la obesidad. Su influencia en el metabolismo de la glucosa y el almacenamiento de grasa podría ofrecer información sobre nuevos tratamientos para estas afecciones.
Cada una de estas aplicaciones justifica una investigación detallada para determinar la eficacia y el perfil de seguridad del compuesto. La versatilidad del anillo de tiazol proporciona un amplio espectro de usos terapéuticos potenciales, lo que lo convierte en un compuesto de gran interés en la investigación de química medicinal. El análisis anterior se basa en las actividades conocidas de los derivados de tiazol y las características estructurales del compuesto en cuestión .
Propiedades
IUPAC Name |
N-[4-amino-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-29-17-9-7-15(8-10-17)20(27)24-18-19(23)25-22(26-21(18)28)30-12-16-11-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,24,27)(H3,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYTLXGSOAIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=CC(=C3)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxylate](/img/structure/B2587539.png)
![N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2587540.png)
![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)




![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)
